3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine
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Overview
Description
3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine is an organic compound with a molecular formula of C12H19NS and a molecular weight of 209.35 g/mol . This compound features a cyclopentane ring substituted with a methyl group and an amine group bonded to a thiophene ring via a methylene bridge. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopentanone with thiophen-2-ylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the amine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine
- N-(thiophen-2-ylmethyl)cyclopentan-1-amine
- 3-methyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
Uniqueness
3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17NS |
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Molecular Weight |
195.33 g/mol |
IUPAC Name |
3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H17NS/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
InChI Key |
LSLVROLVMIOEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=CS2 |
Origin of Product |
United States |
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